molecular formula C23H21Cl3N2O4S B297322 2-[[(4-chlorophenyl)sulfonyl](2,4-dichlorobenzyl)amino]-N-(2-ethoxyphenyl)acetamide

2-[[(4-chlorophenyl)sulfonyl](2,4-dichlorobenzyl)amino]-N-(2-ethoxyphenyl)acetamide

Cat. No.: B297322
M. Wt: 527.8 g/mol
InChI Key: QCLRVKIZOJCYHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[(4-chlorophenyl)sulfonyl](2,4-dichlorobenzyl)amino]-N-(2-ethoxyphenyl)acetamide is a chemical compound that belongs to the class of sulfonamide drugs. It is commonly known as Etoricoxib and is used as a nonsteroidal anti-inflammatory drug (NSAID) to relieve pain and inflammation caused by various conditions such as osteoarthritis, rheumatoid arthritis, ankylosing spondylitis, and gouty arthritis.

Mechanism of Action

Etoricoxib selectively inhibits COX-2 enzyme, which is responsible for the production of prostaglandins that cause inflammation and pain. By inhibiting COX-2 enzyme, Etoricoxib reduces the production of prostaglandins and subsequently reduces inflammation and pain.
Biochemical and Physiological Effects:
Etoricoxib has been shown to reduce inflammation and pain in various conditions such as osteoarthritis, rheumatoid arthritis, ankylosing spondylitis, and gouty arthritis. It has also been shown to have a lower risk of gastrointestinal side effects compared to other 2-[[(4-chlorophenyl)sulfonyl](2,4-dichlorobenzyl)amino]-N-(2-ethoxyphenyl)acetamides. However, Etoricoxib has been associated with an increased risk of cardiovascular events such as heart attack and stroke.

Advantages and Limitations for Lab Experiments

Etoricoxib has several advantages for lab experiments, including its selective inhibition of COX-2 enzyme, which allows for the investigation of the role of COX-2 in various diseases. However, its potential cardiovascular side effects may limit its use in certain experiments.

Future Directions

There are several future directions for the research of Etoricoxib. One direction is to investigate its potential in preventing and treating cancer, Alzheimer's disease, and cardiovascular diseases. Another direction is to develop new derivatives of Etoricoxib with improved efficacy and safety profiles. Additionally, further studies are needed to investigate the mechanisms of action of Etoricoxib and its potential interactions with other drugs.

Synthesis Methods

The synthesis method of Etoricoxib involves the reaction of 2,4-dichlorobenzylamine with 4-chlorobenzenesulfonyl chloride in the presence of a base to form 2-[(4-chlorophenyl)sulfonyl]-N-(2,4-dichlorobenzyl)aniline. This intermediate is then reacted with 2-ethoxyphenylacetyl chloride in the presence of a base to form the final product, 2-[[(4-chlorophenyl)sulfonyl](2,4-dichlorobenzyl)amino]-N-(2-ethoxyphenyl)acetamide.

Scientific Research Applications

Etoricoxib has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to selectively inhibit cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins that cause inflammation and pain. Etoricoxib has been used in various scientific research studies to investigate its efficacy in treating different types of arthritis, acute pain, and chronic pain. It has also been studied for its potential in preventing cancer, Alzheimer's disease, and cardiovascular diseases.

Properties

Molecular Formula

C23H21Cl3N2O4S

Molecular Weight

527.8 g/mol

IUPAC Name

2-[(4-chlorophenyl)sulfonyl-[(2,4-dichlorophenyl)methyl]amino]-N-(2-ethoxyphenyl)acetamide

InChI

InChI=1S/C23H21Cl3N2O4S/c1-2-32-22-6-4-3-5-21(22)27-23(29)15-28(14-16-7-8-18(25)13-20(16)26)33(30,31)19-11-9-17(24)10-12-19/h3-13H,2,14-15H2,1H3,(H,27,29)

InChI Key

QCLRVKIZOJCYHB-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1NC(=O)CN(CC2=C(C=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CN(CC2=C(C=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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